molecular formula C7H8N4S B13299090 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-3-amine

1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13299090
M. Wt: 180.23 g/mol
InChI Key: OAPHRNCPIBGLTP-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both thiazole and pyrazole rings. These structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The thiazole ring contains sulfur and nitrogen atoms, while the pyrazole ring contains two nitrogen atoms. This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-3-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the thiazole ring can be synthesized by reacting α-haloketones with thiourea, while the pyrazole ring can be formed by the condensation of hydrazines with 1,3-diketones.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling of the thiazole and pyrazole rings. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings, respectively.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    1,3-Thiazole: A simpler structure with similar biological activities.

    1H-Pyrazole: Another heterocyclic compound with a range of pharmacological properties.

    Thiazolyl-pyrazole derivatives: Compounds that combine both thiazole and pyrazole rings, similar to 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-3-amine.

Uniqueness: this compound is unique due to its combined thiazole and pyrazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

1-(1,3-thiazol-5-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C7H8N4S/c8-7-1-2-11(10-7)4-6-3-9-5-12-6/h1-3,5H,4H2,(H2,8,10)

InChI Key

OAPHRNCPIBGLTP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CC2=CN=CS2

Origin of Product

United States

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